molecular formula C13H10O3 B066915 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane CAS No. 180722-58-1

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane

Cat. No. B066915
M. Wt: 214.22 g/mol
InChI Key: OXHNAPFKKNWRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane (ETED) is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETED is a heterocyclic compound that contains a dioxolane ring and four ethynyl groups. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is not well understood. However, it is believed that the ethynyl groups in 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane play a crucial role in its electronic properties. The presence of these groups allows 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane to form strong π-π interactions, which are essential for its semiconducting properties.

Biochemical And Physiological Effects

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has low toxicity and does not cause significant harm to living organisms.

Advantages And Limitations For Lab Experiments

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is easy to synthesize, has high purity, and is readily available. However, 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is highly reactive and can be challenging to handle. It is also sensitive to air and moisture, which can affect its properties.

Future Directions

There are several future directions for research on 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane. One potential area of research is the use of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane in the synthesis of novel organic semiconductors. Another area of research is the study of the electronic and optical properties of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane. Additionally, the potential use of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane in the development of new electronic devices, such as solar cells and light-emitting diodes, should be explored.
Conclusion
In conclusion, 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is a unique compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is essential to fully understand its properties and potential applications.

Synthesis Methods

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane can be synthesized using different methods. One of the most common methods involves the reaction of ethoxyacetylene with 1,3-dioxolane in the presence of a catalyst such as copper iodide. This method yields 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane with a high yield and purity.

Scientific Research Applications

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane is in the field of organic electronics. 2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane has been used as a building block in the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices.

properties

CAS RN

180722-58-1

Product Name

2-Ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2-ethoxy-4,4,5,5-tetraethynyl-1,3-dioxolane

InChI

InChI=1S/C13H10O3/c1-6-12(7-2)13(8-3,9-4)16-11(15-12)14-10-5/h1-4,11H,10H2,5H3

InChI Key

OXHNAPFKKNWRCU-UHFFFAOYSA-N

SMILES

CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C

Canonical SMILES

CCOC1OC(C(O1)(C#C)C#C)(C#C)C#C

synonyms

1,3-Dioxolane,2-ethoxy-4,4,5,5-tetraethynyl-(9CI)

Origin of Product

United States

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